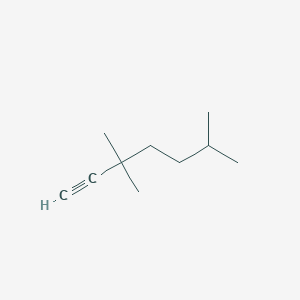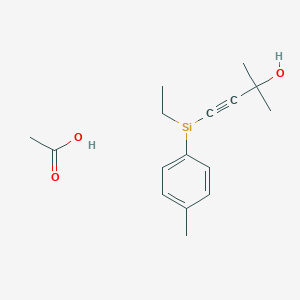
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione is a complex organophosphorus compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiaphosphepine ring, which is a seven-membered ring containing both sulfur and phosphorus atoms, along with two phenyl groups and two methyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the thiaphosphepine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-thiaphosphepine-2-thione include other thiaphosphepine derivatives and organophosphorus compounds with similar structural motifs.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of both sulfur and phosphorus in the ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61157-01-5 |
|---|---|
Molecular Formula |
C19H19PS2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4,5-dimethyl-2,7-diphenyl-2-sulfanylidene-3H-1,2λ5-thiaphosphepine |
InChI |
InChI=1S/C19H19PS2/c1-15-13-19(17-9-5-3-6-10-17)22-20(21,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
InChI Key |
NMFDKIFTPZDOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(SP(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)


